Cas no 1076245-99-2 ((5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid)

(5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid is a specialized boronic acid derivative used primarily as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its structure, featuring both ethoxy and trifluoromethoxy substituents, enhances its reactivity and selectivity in forming carbon-carbon bonds, particularly in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group contributes to improved metabolic stability and lipophilicity in target molecules. This compound is valued for its high purity and consistent performance in palladium-catalyzed reactions, making it a reliable choice for constructing complex aromatic frameworks. Proper handling under inert conditions is recommended due to boronic acid sensitivity to moisture and oxidation.
(5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid structure
1076245-99-2 structure
Product name:(5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid
CAS No:1076245-99-2
MF:C9H10BF3O4
Molecular Weight:249.979513645172
CID:4936886

(5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid
    • [5-ethoxy-2-(trifluoromethoxy)phenyl]boronic acid
    • [2-(trifluoromethoxy)-5-ethoxy-phenyl]boronic acid
    • インチ: 1S/C9H10BF3O4/c1-2-16-6-3-4-8(17-9(11,12)13)7(5-6)10(14)15/h3-5,14-15H,2H2,1H3
    • InChIKey: BMIXYUPSVXNMNL-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=CC=1B(O)O)OCC)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 237
  • トポロジー分子極性表面積: 58.9

(5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1756397-1g
(5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid
1076245-99-2 98%
1g
¥4320.00 2024-08-09
Alichem
A019125713-1g
(5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid
1076245-99-2 95%
1g
$828.24 2023-09-04

(5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid 関連文献

(5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acidに関する追加情報

The Chemical Compound CAS No. 1076245-99-2: (5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic Acid

(5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid, identified by the CAS number 1076245-99-2, is a significant compound in the field of organic synthesis and materials science. This compound is characterized by its unique structure, which includes a boronic acid functional group attached to a phenyl ring substituted with ethoxy and trifluoromethoxy groups. The presence of these substituents imparts specific electronic and steric properties to the molecule, making it highly versatile for various applications in chemical research and industry.

The synthesis of (5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid typically involves multi-step organic reactions, often employing palladium-catalyzed cross-coupling techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and enhancing purity. This compound is particularly valuable in the construction of complex aromatic systems, which are widely used in pharmaceuticals, agrochemicals, and advanced materials.

In recent studies, researchers have explored the use of (5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid in the development of novel materials with tailored electronic properties. For instance, its incorporation into conjugated polymers has shown promise for applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. The trifluoromethoxy group contributes to increased electron-withdrawing effects, while the ethoxy group provides steric hindrance, balancing the electronic characteristics of the molecule.

Moreover, this compound has been utilized in medicinal chemistry as a key intermediate in drug discovery programs. Its ability to undergo Suzuki-Miyaura coupling reactions allows for the construction of biologically active molecules with high structural diversity. Recent research highlights its role in developing inhibitors for kinase enzymes, which are critical targets in cancer therapy. The unique substitution pattern on the phenyl ring facilitates interactions with specific protein domains, enhancing bioactivity and selectivity.

The stability and reactivity of (5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid have been extensively studied under various reaction conditions. Its thermal stability is notable, making it suitable for high-temperature synthetic procedures. Additionally, its reactivity towards nucleophilic aromatic substitution has been optimized through careful control of reaction conditions, enabling selective transformations that preserve sensitive functional groups.

In terms of environmental impact and safety considerations, this compound has been evaluated for its potential toxicity and biodegradability. Studies indicate that it exhibits low acute toxicity and undergoes rapid biodegradation under aerobic conditions, minimizing its environmental footprint. These findings are particularly relevant for industrial applications where eco-friendly practices are prioritized.

The integration of computational chemistry tools has further enhanced our understanding of the electronic structure and reactivity of (5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid. Quantum mechanical calculations have provided insights into its frontier molecular orbitals and reaction mechanisms, guiding the design of more efficient synthetic pathways and predictive models for its behavior in different chemical environments.

In conclusion, (5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid (CAS No. 1076245-99-2) stands as a pivotal compound in contemporary chemical research. Its versatile structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool across diverse fields ranging from materials science to medicinal chemistry. Continued exploration into its properties and potential uses will undoubtedly yield further innovations that benefit both industry and academia.

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